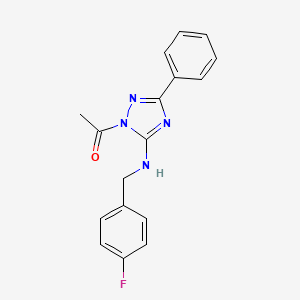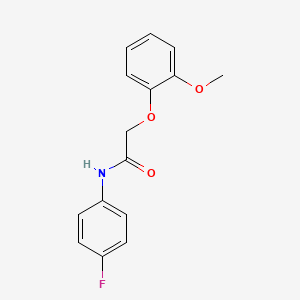
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide, also known as FMPA, is a synthetic compound that belongs to the class of amide derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The exact mechanism of action of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide induces cell cycle arrest by downregulating the expression of cyclin-dependent kinases and upregulating the expression of cyclin-dependent kinase inhibitors. It also induces apoptosis by activating caspase-3 and -9. In inflammation, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK pathways. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. It also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In inflammation, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces the production of reactive oxygen species and nitric oxide, which are involved in tissue damage. It also inhibits the activation of immune cells, such as macrophages and T cells. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide reduces the production of pro-inflammatory cytokines and increases the expression of antioxidant enzymes, which protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability and a short half-life, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide. In cancer research, further studies are needed to determine the optimal dosage and administration route for N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide. Combination therapy with other anticancer agents should also be explored. In inflammation, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide's potential as a treatment for autoimmune diseases should be investigated. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide's potential as a treatment for neurodegenerative diseases should be explored. Further studies are also needed to determine the long-term safety and efficacy of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide in vivo.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It has been found to have anticancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to determine its optimal dosage, administration route, and long-term safety and efficacy in vivo. N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is a promising candidate for further research, and its potential as a therapeutic agent should be further explored.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction between 4-fluoroaniline and 2-methoxyphenol to obtain the intermediate product 4-fluoro-2-methoxyphenol. This intermediate product is then reacted with chloroacetyl chloride to obtain the final product N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWYAITMBAHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

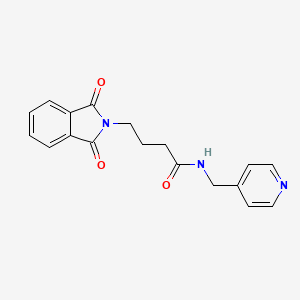
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
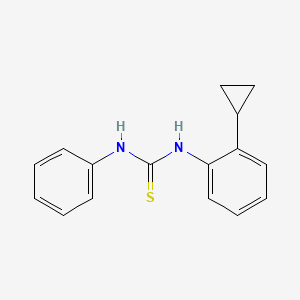
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)
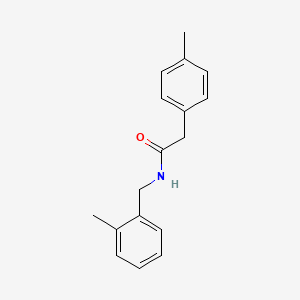

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
